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Compound of Interest

Compound Name: 4-Nitrososulfamethoxazole

Cat. No.: B028833

For Immediate Release

[City, State] — [Date] — As regulatory scrutiny over potential genotoxic impurities in
pharmaceutical products intensifies, this document provides detailed application notes and
protocols for the identification, quantification, and control of 4-Nitrososulfamethoxazole in
Abbreviated New Drug Application (ANDA) filings for sulfamethoxazole-containing products.
This guide is intended for researchers, scientists, and drug development professionals to
ensure compliance with current regulatory expectations.

4-Nitrososulfamethoxazole is a potential impurity that can form during the synthesis of the
sulfamethoxazole drug substance or during the shelf-life of the finished drug product. As a
nitrosamine, it is classified as a potential mutagenic impurity, necessitating a robust control
strategy in any ANDA submission. Regulatory bodies such as the U.S. Food and Drug
Administration (FDA) and the European Medicines Agency (EMA) have issued stringent
guidelines on the control of nitrosamine impurities in pharmaceuticals[1][2].

This document outlines the necessary steps for risk assessment, the establishment of
acceptable intake limits, and provides a detailed analytical protocol for the quantification of 4-
Nitrososulfamethoxazole. Adherence to these guidelines is critical for the successful
submission and approval of an ANDA for generic sulfamethoxazole products. A reference
standard for 4-Nitrososulfamethoxazole is commercially available and is suitable for use in
analytical method development and validation for ANDA submissions[3][4].
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Application Notes
Regulatory Framework and Significance

The presence of nitrosamine impurities in pharmaceutical products is a significant concern due
to their potential carcinogenic properties[2]. The FDA and other regulatory agencies require a
thorough risk assessment for the presence of nitrosamine impurities in all drug products[5]. For
ANDA filings, this includes an evaluation of the potential for 4-Nitrososulfamethoxazole
formation from the drug substance synthesis, manufacturing process of the drug product, and
potential degradation during storage.

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the
assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit
potential carcinogenic risk. Nitrosamines fall under a "cohort of concern” and often require
control at or below the acceptable intake (Al) limit.

Risk Assessment and Control Strategy

A comprehensive risk assessment should be performed to identify the potential sources of 4-
Nitrososulfamethoxazole. This includes an evaluation of the sulfamethoxazole synthesis
route, the potential for nitrosating agents to be present, and the stability of the drug product.

A control strategy should be developed based on the risk assessment. This may include:
» Modification of the synthetic route to avoid the formation of 4-Nitrososulfamethoxazole.
o Implementation of in-process controls to monitor and limit the formation of the impurity.

o Setting an appropriate specification for 4-Nitrososulfamethoxazole in the drug substance
and/or drug product.

The control strategy should be justified and documented in the ANDA submission.

Genotoxicity Assessment

While specific Ames test data for 4-Nitrososulfamethoxazole is not readily available in the
public domain, as a nitrosamine, it should be considered a potential mutagenic impurity. The
Ames test, a bacterial reverse mutation assay, is a standard method for assessing the

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.ema.europa.eu/en/human-regulatory-overview/post-authorisation/referral-procedures-human-medicines/nitrosamine-impurities
https://www.youtube.com/watch?v=ily7ubaq-Lk
https://www.benchchem.com/product/b028833?utm_src=pdf-body
https://www.benchchem.com/product/b028833?utm_src=pdf-body
https://www.benchchem.com/product/b028833?utm_src=pdf-body
https://www.benchchem.com/product/b028833?utm_src=pdf-body
https://www.benchchem.com/product/b028833?utm_src=pdf-body
https://www.benchchem.com/product/b028833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

mutagenic potential of chemical compounds[6][7][8]. In the absence of specific data, a
conservative approach should be taken, and the impurity should be controlled to a level that
poses a negligible carcinogenic risk.

Establishing Acceptable Intake (Al) Limits

The acceptable intake (Al) for a nitrosamine impurity is typically determined based on its
carcinogenic potential. The FDA provides guidance on calculating Al limits for nitrosamine
impurities. For potent mutagens, the Threshold of Toxicological Concern (TTC) approach is
often applied. The Al for many nitrosamines is set at 26.5 ng/day. The specific Al for 4-
Nitrososulfamethoxazole should be scientifically justified based on available data or a read-
across approach from structurally similar nitrosamines.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the control of 4-
Nitrososulfamethoxazole in an ANDA filing.

Regulatory
Parameter Value )
Guidance/Reference

26.5 ng/day (default for potent FDA Guidance on Control of
Acceptable Intake (Al) ) ] ] ) N
nitrosamines) Nitrosamine Impurities[9]

) ) 1.5 p g/day (for lifetime
Threshold of Toxicological

exposure to a mutagenic ICH M7
Concern (TTC) ) )

impurity)
Reporting Threshold 0.05% ICH Q3B(R2)
Identification Threshold 0.10% ICH Q3B(R2)

o 0.15% or 1 mg/day TDI,
Qualification Threshold . ) ICH Q3B(R2)
whichever is lower

Note: The Al for nitrosamines often overrides the standard ICH qualification thresholds for
impurities.
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Experimental Protocols

Protocol for Genotoxicity Assessment (Bacterial
Reverse Mutation Assay - Ames Test)

This protocol provides a general framework for assessing the mutagenic potential of 4-
Nitrososulfamethoxazole.

Objective: To evaluate the mutagenic potential of 4-Nitrososulfamethoxazole using the Ames
test with and without metabolic activation.

Materials:

» 4-Nitrososulfamethoxazole reference standard

e Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
o Escherichia coli tester strain (e.g., WP2 uvrA)

» S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

» Positive and negative controls

e Minimal glucose agar plates

e Top agar

Procedure:

o Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate
concentration range of 4-Nitrososulfamethoxazole.

e Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add
0.1 mL of the bacterial tester strain culture, 0.1 mL of the test article solution (or solvent
control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic
activation). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar
plate. c. Incubate the plates at 37°C for 48-72 hours.
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o Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive
response is defined as a dose-related increase in the number of revertant colonies that is at
least twice the background (solvent control) count.

Acceptance Criteria: The test is considered valid if the negative and positive controls perform
as expected.

Protocol for Quantification of 4-Nitrososulfamethoxazole
in Sulfamethoxazole Drug Product by LC-MS/MS

This protocol is a general method that should be validated according to ICH Q2(R1) guidelines
for its intended use.

Objective: To quantify the level of 4-Nitrososulfamethoxazole in a sulfamethoxazole drug
product using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
method[10][11][12].

Instrumentation:

e High-Performance Liquid Chromatography (HPLC) system

e Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
e Analytical column: C18, 2.1 x 100 mm, 1.8 um

Reagents and Materials:

» 4-Nitrososulfamethoxazole reference standard

¢ Sulfamethoxazole drug product

o Acetonitrile (ACN), HPLC grade

e Methanol (MeOH), HPLC grade

e Formic acid, LC-MS grade

e Water, LC-MS grade
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Chromatographic Conditions:

e Mobile Phase A: 0.1% Formic acid in Water

e Mobile Phase B: 0.1% Formic acid in Acetonitrile

e Gradient: 5% B to 95% B over 10 minutes

e Flow Rate: 0.3 mL/min

e Column Temperature: 40°C

e Injection Volume: 5 uL

Mass Spectrometric Conditions:

« lonization Mode: Positive Electrospray lonization (ESI+)

e Multiple Reaction Monitoring (MRM) Transitions:
o Precursor lon (m/z): [M+H]+ of 4-Nitrososulfamethoxazole
o Product lons (m/z): To be determined by direct infusion of the reference standard.

e Source Parameters: Optimize for maximum sensitivity.

Procedure:

o Standard Solution Preparation: Prepare a stock solution of 4-Nitrososulfamethoxazole
reference standard in methanol. Prepare a series of calibration standards by diluting the
stock solution with a suitable solvent (e.g., 50:50 water:acetonitrile).

o Sample Preparation: a. Weigh and crush a representative number of sulfamethoxazole
tablets. b. Accurately weigh a portion of the powdered tablets equivalent to a single dose of
sulfamethoxazole into a volumetric flask. c. Add a suitable extraction solvent (e.g., methanol
or a mixture of water and acetonitrile) and sonicate for 15-30 minutes to extract the analytes.
d. Dilute to volume with the extraction solvent. e. Centrifuge or filter the sample solution to
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remove excipients. f. Further dilute the supernatant/filtrate if necessary to fall within the
calibration range.

e Analysis: Inject the standard solutions and sample preparations into the LC-MS/MS system.

e Quantification: Construct a calibration curve by plotting the peak area of 4-
Nitrososulfamethoxazole against its concentration. Determine the concentration of 4-
Nitrososulfamethoxazole in the sample preparations from the calibration curve.

Visualizations
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Caption: Workflow for 4-Nitrososulfamethoxazole Control in ANDA Filing.
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Caption: Proposed Genotoxic Pathway of 4-Nitrososulfamethoxazole.
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Caption: LC-MS/MS Experimental Workflow for Impurity Quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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abbreviated-new-drug-application-anda-filing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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